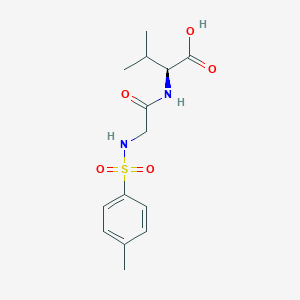
N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a 4-methylbenzene sulfonyl group attached to a glycyl-L-valine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine typically involves the reaction of 4-methylbenzenesulfonyl chloride with glycyl-L-valine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Methylbenzene-1-sulfonyl)glycyl-L-valine include:
- N-(4-Bromobenzene-1-sulfonyl)glycyl-L-valine
- N-(4-Chlorobenzene-1-sulfonyl)glycyl-L-valine
- N-(4-Fluorobenzene-1-sulfonyl)glycyl-L-valine
Uniqueness
This compound is unique due to the presence of the 4-methylbenzene sulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
849440-92-2 |
|---|---|
Molecular Formula |
C14H20N2O5S |
Molecular Weight |
328.39 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H20N2O5S/c1-9(2)13(14(18)19)16-12(17)8-15-22(20,21)11-6-4-10(3)5-7-11/h4-7,9,13,15H,8H2,1-3H3,(H,16,17)(H,18,19)/t13-/m0/s1 |
InChI Key |
MPWIQFLDOBACCX-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


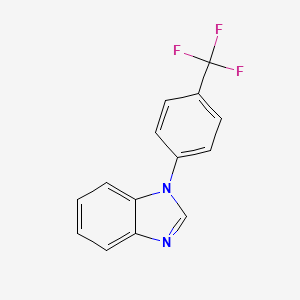

acetonitrile](/img/structure/B12533699.png)
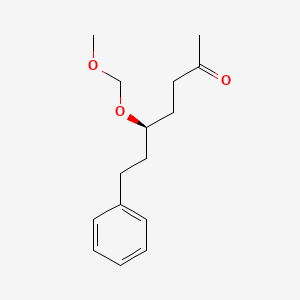


![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
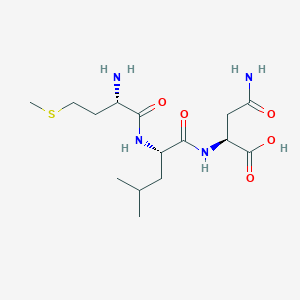
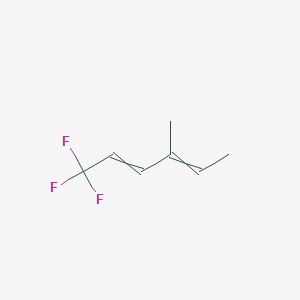
![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
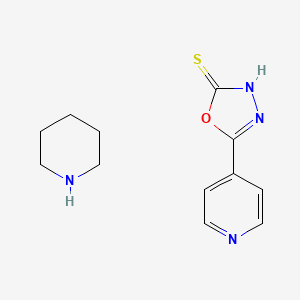
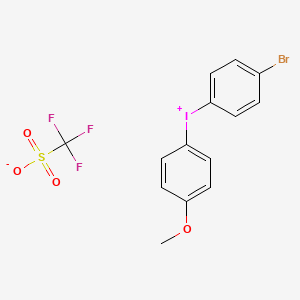
![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
